molecular formula C19H18O3 B2549104 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione CAS No. 866152-44-5

4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione

Cat. No.: B2549104
CAS No.: 866152-44-5
M. Wt: 294.35
InChI Key: ZOJJPUXCZRUWGV-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione (CAS 866152-44-5) is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.35 . It belongs to the cyclohexane-1,3-dione chemical class, a structure known for its significance in various research applications. While the specific biological activity of this analog is under investigation, structurally related compounds have been identified as key intermediates in the synthesis of heterocyclic compounds and have shown promise in agrochemical research . For instance, certain cyclohexane-1,3-dione derivatives are patented for their use in herbicidal compositions . Furthermore, research into related compounds, specifically hydrazone ligands derived from cyclohexane-1,3-dione, has demonstrated the ability to form metal complexes (e.g., with Zn(II) and Cu(II)) that exhibit medium-level antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . This suggests potential value for this compound as a versatile scaffold in medicinal chemistry and material science research. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(2-methylphenoxy)phenyl]cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-13-5-2-3-8-19(13)22-16-7-4-6-14(11-16)17-10-9-15(20)12-18(17)21/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJJPUXCZRUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C3CCC(=O)CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione typically involves the reaction of 2-methylphenol with 3-bromophenylcyclohexane-1,3-dione under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Example Synthetic Route

  • Starting from cyclohexane-1,3-dione, an alkylation step introduces the methyl group.
  • The phenoxy group can be introduced using phenol derivatives through a nucleophilic substitution reaction.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclohexane-1,3-dione can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of similar compounds on human cancer cell lines, demonstrating that certain derivatives led to a decrease in cell viability by up to 70% at specific concentrations (GI50 values) .

Antimicrobial Activity

The cyclohexane-1,3-dione scaffold is also known for its antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing promising antibacterial activity.

Case Study: Antibacterial Testing

In a comparative study, several derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Herbicidal Activity

The compound's structure suggests potential herbicidal applications. Research has indicated that similar cyclohexane derivatives can effectively control weed growth.

Herbicide Development

A patent describes the use of cyclohexanedione compounds for controlling grassy monocotyledonous weeds in agricultural settings . Field trials have demonstrated that these compounds can reduce weed biomass significantly without harming crop yields.

Summary of Applications

Application AreaDescriptionNotable Findings
Anticancer Inhibits growth of cancer cellsGI50 values indicating significant efficacy against human tumor cells
Antimicrobial Effective against bacterial strainsModerate antibacterial activity with MIC values between 50-200 µg/mL
Herbicidal Controls weed growth in cropsReduction in weed biomass observed in field trials

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Key Applications Reference
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione 3-(2-Methylphenoxy)phenyl C₂₀H₁₈O₄ Herbicide (presumed HPPD inhibition)
Mesotrione 4-Methylsulfonyl-2-nitrobenzoyl C₁₄H₁₃NO₇S Herbicide (HPPD inhibitor)
2-({2-Chloro-4-(Methylsulfonyl)-3-[(2,2,2-trifluoroethoxy) methyl] phenyl} carbonyl) cyclohexane-1,3-dione Complex sulfonyl/trifluoroethoxy substituents C₁₈H₁₇ClF₃O₇S Thermodynamically stable herbicide
N-[2-{4-(3-Chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c) 3-Chlorophenyl piperazinyl spiro system C₂₃H₂₂ClN₃O₃ Anticonvulsant (ED₅₀ = 205 mg/kg)
Michael adduct 3a (bis-2-methoxyphenyl) Bis(2-methoxyphenyl)pentenyl C₂₆H₂₄O₅ Synthetic intermediate

Key Observations:

  • Herbicidal Activity: The 2-methylphenoxy group in the main compound may offer balanced lipophilicity for plant uptake, similar to mesotrione’s sulfonyl-nitro group, which enhances HPPD binding .
  • Pharmaceutical Applications : Derivatives like compound 2c incorporate aromatic/piperazinyl groups, redirecting activity toward neurological targets (e.g., anticonvulsant effects) .
  • Synthetic Flexibility : Substituents such as methoxy, chloro, or sulfonyl groups enable tailored reactivity. For instance, sulfonyl groups improve thermodynamic stability in patented herbicides .

Q & A

Q. What are the common synthetic routes for 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the cyclohexane-1,3-dione core via condensation reactions. For example, cyclohexane-1,3-dione can react with aldehydes (e.g., 2-methylphenoxybenzaldehyde derivatives) in ethanol under reflux with a catalyst like piperidine .
  • Step 2 : Introduction of the 2-methylphenoxy group via nucleophilic aromatic substitution or coupling reactions. Temperature control (e.g., 80–100°C) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization .
  • Purification : Recrystallization or column chromatography is used to isolate the product, with solvent selection (e.g., ethanol/water mixtures) influencing purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the aromatic substitution pattern and cyclohexane-dione backbone .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for keto-enol tautomers common in dione derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying substituent positions .

Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?

  • Oxidation : The dione moiety can undergo further oxidation to form carboxylates under strong oxidizing agents (e.g., KMnO4_4), but selectivity depends on solvent polarity and temperature .
  • Reduction : NaBH4_4 or LiAlH4_4 may reduce the ketone groups to alcohols, though steric hindrance from the 2-methylphenoxy group can limit reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data?

Density Functional Theory (DFT) calculations can model electronic effects and transition states to explain unexpected reaction outcomes. For example:

  • Charge Distribution Analysis : Predicts nucleophilic/electrophilic sites in the dione ring, clarifying regioselectivity in substitution reactions .
  • Transition State Modeling : Identifies steric clashes between the 2-methylphenoxy group and reactants, rationalizing low yields in certain conditions .

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies?

  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites (e.g., hydroxylated derivatives) that may contribute to inconsistent bioactivity .
  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify target-binding affinity, distinguishing true activity from assay artifacts .

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses?

  • Chiral Catalysts : Employ Pd-catalyzed asymmetric cross-coupling to introduce the 2-methylphenoxy group with >90% enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and selectivity during key steps .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the dione oxygen increases electrophilicity, promoting hydrolysis. Stabilization via intramolecular hydrogen bonding with the phenoxy group may delay degradation .
  • Basic Conditions : Deprotonation of the enol form leads to ring-opening reactions, particularly at elevated temperatures .

Methodological Guidelines

  • Experimental Design : Always include control reactions (e.g., omitting catalysts) to validate step efficiency .
  • Data Contradiction Analysis : Cross-validate spectroscopic results with computational models to resolve structural ambiguities .
  • Safety Protocols : Use fume hoods and inert atmospheres for steps involving volatile reagents (e.g., piperidine) .

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